molecular formula C22H26N6O4S B2659834 Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 852376-99-9

Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2659834
CAS RN: 852376-99-9
M. Wt: 470.55
InChI Key: CYVSFEDOUYZTBX-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. While specific synthesis methods for this exact compound were not found, general methods for synthesizing similar triazole derivatives involve reactions with substituted alkyne and substituted azide . The reaction conditions often involve the use of solvents like ethanol and catalysts like piperidine .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Triazole compounds typically have a central structural component in a number of drug classes . The specific structure of this compound would depend on the exact positions and orientations of its functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. While specific properties for this compound were not found, similar triazole compounds are known to have diverse properties. For example, they can have optical, electrochemical and semiconductor properties .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) described the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their antimicrobial activities. These compounds were synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, demonstrating good to moderate activities against test microorganisms (Bektaş et al., 2007).

Microwave-assisted Synthesis and Biological Activities

Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. The study highlighted the antimicrobial, antilipase, and antiurease activities of these compounds, with some displaying significant antimicrobial activity against test microorganisms (Başoğlu et al., 2013).

Reduction, Mannich Reaction, and Antimicrobial Activity

Fandaklı et al. (2012) discussed the reduction, Mannich reaction, and antimicrobial activity evaluation of new 1,2,4-triazol-3-one derivatives. This study revealed that Mannich bases showed good activity against the test microorganisms, comparing favorably with ampicillin (Fandaklı et al., 2012).

Antituberculous Agents

Titova et al. (2019) synthesized structural analogs of a promising antituberculous agent, highlighting the tuberculostatic activity of these compounds. The study focused on the three-component condensations of various aromatic or hetaromatic aldehydes with β-dicarbonyl compounds and triazole or pyrazole amines, analyzing the structure-activity relations (Titova et al., 2019).

Insecticidal Assessment

Fadda et al. (2017) investigated the synthesis and insecticidal assessment of novel heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. The study provided insights into the potential application of these compounds as insecticidal agents, showing promising results against agricultural pests (Fadda et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . They are present as a central structural component in a number of drug classes, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular drugs .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis methods, biological activities, and potential applications. Given the versatile nature of triazole compounds, there could be many potential avenues for future research .

properties

IUPAC Name

ethyl 4-[2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O4S/c1-3-31-17-7-5-16(6-8-17)21-24-23-18-9-10-19(25-28(18)21)33-15-20(29)26-11-13-27(14-12-26)22(30)32-4-2/h5-10H,3-4,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVSFEDOUYZTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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